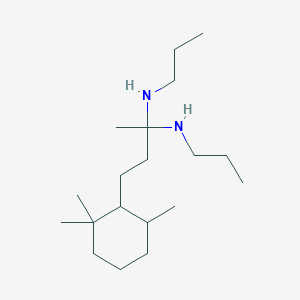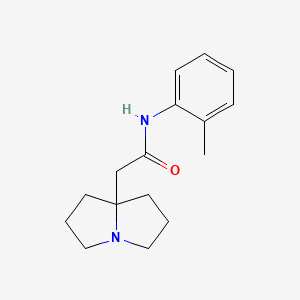![molecular formula C11H18O3 B14390828 (1-Hydroxyspiro[4.4]nonan-1-yl)acetic acid CAS No. 89789-35-5](/img/structure/B14390828.png)
(1-Hydroxyspiro[4.4]nonan-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Hydroxyspiro[4.4]nonan-1-yl)acetic acid is a chemical compound with the molecular formula C11H18O3. It is characterized by a spirocyclic structure, which includes a nonane ring fused to a carboxylic acid group and a hydroxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxyspiro[4.4]nonan-1-yl)acetic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable precursor with a strong base to induce cyclization, followed by oxidation to introduce the hydroxyl group. The reaction conditions often involve the use of solvents such as methanol or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as crystallization and chromatography are often employed to achieve high-quality products .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Hydroxyspiro[4.4]nonan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
Applications De Recherche Scientifique
(1-Hydroxyspiro[4.4]nonan-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1-Hydroxyspiro[4.4]nonan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The spirocyclic structure may also contribute to its stability and binding affinity to target proteins or enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[4.4]nonane-1-acetic acid: Similar structure but lacks the hydroxyl group.
Spiro[4.4]nonane-1-carboxylic acid: Similar structure with a carboxylic acid group but no hydroxyl group.
Uniqueness
(1-Hydroxyspiro[4.4]nonan-1-yl)acetic acid is unique due to the presence of both a hydroxyl and a carboxylic acid group within a spirocyclic framework.
Propriétés
Numéro CAS |
89789-35-5 |
|---|---|
Formule moléculaire |
C11H18O3 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
2-(4-hydroxyspiro[4.4]nonan-4-yl)acetic acid |
InChI |
InChI=1S/C11H18O3/c12-9(13)8-11(14)7-3-6-10(11)4-1-2-5-10/h14H,1-8H2,(H,12,13) |
Clé InChI |
VSMZCXODVITSLO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CCCC2(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,4'-[Octane-1,6-diylbis(oxy)]dianiline](/img/structure/B14390766.png)

![Magnesium, bromo[(4-methylphenyl)methyl]-](/img/structure/B14390770.png)
![4-[6-(3-Acetyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutan-2-yl acetate](/img/structure/B14390775.png)



![1,5-Dimethylspiro[5.5]undecan-3-one](/img/structure/B14390791.png)

![Butyl (methyl{[(naphthalen-1-yl)oxy]carbonyl}amino)(oxo)acetate](/img/structure/B14390822.png)

![N-{4-[(4-Nitrophenyl)sulfanyl]phenyl}hexadecanamide](/img/structure/B14390842.png)
